

Application Notes and Protocols for FRET using diSulfo-Cy3 Alkyne

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Compound of Interest

Compound Name: *diSulfo-Cy3 alkyne*

Cat. No.: *B15598269*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **diSulfo-Cy3 alkyne** as a donor fluorophore in Förster Resonance Energy Transfer (FRET) applications. The protocols detailed below are designed for robust and reproducible labeling of biomolecules via click chemistry and subsequent FRET analysis to study molecular interactions, conformational changes, and enzymatic activity.

Introduction to FRET with diSulfo-Cy3 Alkyne

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful tool for measuring molecular-scale distances in biological systems.^[1]

diSulfo-Cy3 alkyne is a water-soluble and bright cyanine dye that serves as an excellent FRET donor.^[2] Its alkyne group allows for covalent attachment to azide-modified biomolecules through a highly specific and efficient copper-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reaction.^{[3][4]} The sulfonate groups enhance its water solubility, making it ideal for labeling proteins and nucleic acids in aqueous buffers without the need for organic solvents.^[2]

Key Features of **diSulfo-Cy3 Alkyne** for FRET:

- **Water-Soluble:** Eliminates the need for organic solvents in labeling reactions, preserving the native conformation of biomolecules.[\[2\]](#)
- **Click Chemistry Compatible:** The alkyne functional group enables highly specific and efficient labeling of azide-modified molecules.[\[3\]](#)[\[4\]](#)
- **Bright Fluorescence:** Exhibits a high extinction coefficient and quantum yield, providing a strong signal for sensitive detection.[\[2\]](#)
- **Suitable Spectral Properties:** The excitation and emission spectra of diSulfo-Cy3 are well-suited for pairing with a variety of acceptor fluorophores, such as Cy5 or Alexa Fluor 647.

Quantitative Data

The spectral properties of **diSulfo-Cy3 alkyne** are critical for designing FRET experiments and selecting an appropriate acceptor.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~554 nm	[2]
Emission Maximum (λ_{em})	~568 nm	[2]
Molar Extinction Coefficient	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	[5]
Quantum Yield	~0.15 - 0.24	[5]
Recommended Acceptor(s)	Cy5, Alexa Fluor 647	

The Förster distance (R_0) is the distance at which FRET efficiency is 50%. For the Cy3-Cy5 FRET pair, the R_0 is typically in the range of 5-6 nm, making it an ideal spectroscopic ruler for many biological interactions.

FRET Pair	Förster Distance (R_0)
Cy3 - Cy5	~5.0 - 6.0 nm

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins with diSulfo-Cy3 Alkyne

This protocol describes the copper-catalyzed click chemistry reaction to label an azide-modified protein with **diSulfo-Cy3 alkyne**.

Materials:

- Azide-modified protein (in amine-free buffer, e.g., PBS)
- **diSulfo-Cy3 alkyne**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- DMSO (optional, for dissolving dye)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare Stock Solutions:
 - **diSulfo-Cy3 alkyne**: Dissolve in water or DMSO to a final concentration of 10 mM.
 - CuSO_4 : Prepare a 20 mM stock solution in water.
 - THPTA: Prepare a 100 mM stock solution in water.
 - Sodium ascorbate: Prepare a 300 mM stock solution in water immediately before use.
- Reaction Setup:
 - In a microcentrifuge tube, combine your azide-modified protein (e.g., 50 μL of a 1-5 mg/mL solution) with PBS buffer to a final volume of 140 μL .

- Add 20 µL of the 10 mM **diSulfo-Cy3 alkyne** stock solution.
- Add 10 µL of the 100 mM THPTA solution and vortex briefly.
- Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
- Initiate the Reaction:
 - Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.^[6]
 - Vortex the mixture gently.
- Incubation:
 - Protect the reaction from light and incubate at room temperature for 30-60 minutes.^[6]
- Purification:
 - Purify the labeled protein from unreacted dye and catalyst using a suitable method, such as size-exclusion chromatography.

Protocol 2: FRET Measurement by Acceptor Photobleaching

This protocol allows for the quantification of FRET efficiency by measuring the increase in donor fluorescence after photobleaching the acceptor.^{[7][8]}

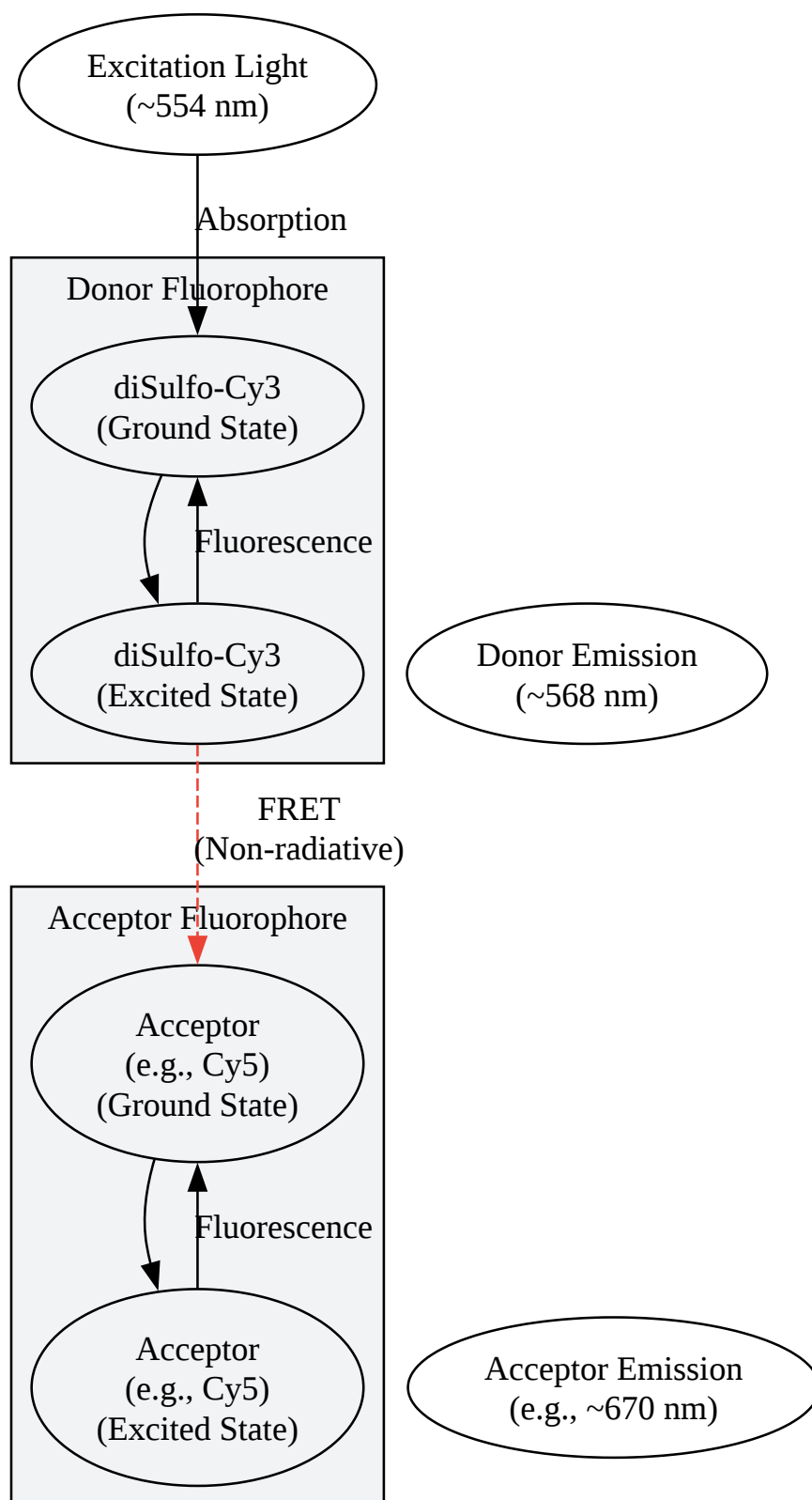
Materials:

- Dual-labeled sample (e.g., protein complex with diSulfo-Cy3 donor and a suitable acceptor like Cy5)
- Fluorescence microscope with appropriate filter sets for donor and acceptor
- High-intensity laser for acceptor photobleaching

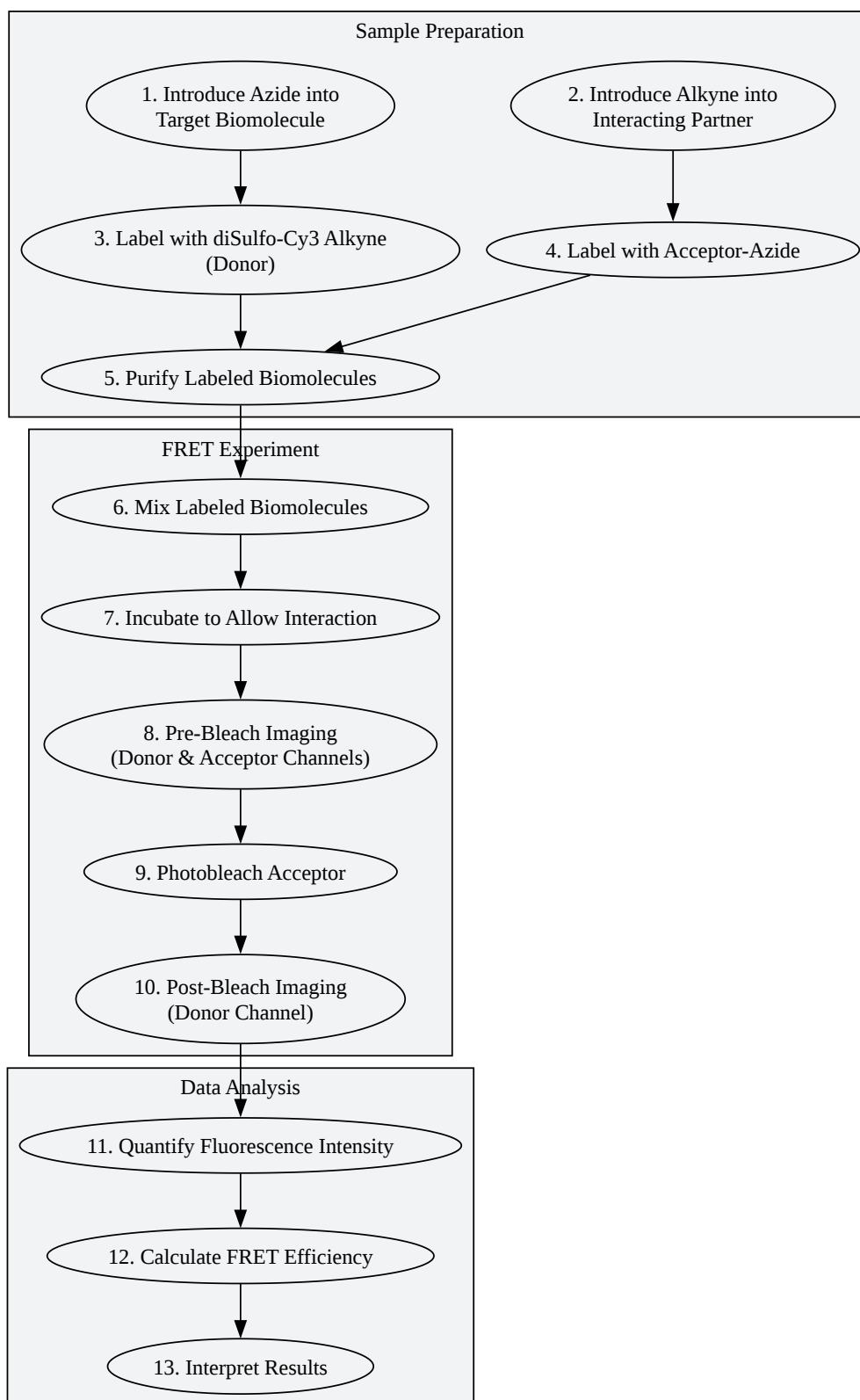
Procedure:

- Sample Preparation:
 - Prepare your sample containing the dual-labeled biomolecules of interest.
- Pre-Bleach Imaging:
 - Acquire an image of the donor (diSulfo-Cy3) by exciting at its excitation wavelength and recording the emission. This is the quenched donor intensity (F_{DA}).^[9]
 - Acquire an image of the acceptor to confirm its presence.
- Acceptor Photobleaching:
 - Select a region of interest and photobleach the acceptor fluorophore using a high-intensity laser at its excitation wavelength until its fluorescence is completely diminished.^[7]
- Post-Bleach Imaging:
 - Acquire another image of the donor using the same settings as in the pre-bleach step. This is the dequenched donor intensity (F_D).^[9]
- Data Analysis:
 - Calculate the FRET efficiency (E) for each region of interest using the following equation:
$$E = 1 - (F_{DA} / F_D)$$
^[9]

Signaling Pathways and Workflows



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